molecular formula C9H18N2O2 B1291562 Butyl piperazine-1-carboxylate CAS No. 50606-32-1

Butyl piperazine-1-carboxylate

Cat. No. B1291562
CAS RN: 50606-32-1
M. Wt: 186.25 g/mol
InChI Key: AILAQOYFPLQIFN-UHFFFAOYSA-N
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Description

“Butyl piperazine-1-carboxylate” is a derivative of piperazine, which is a cyclic amine commonly used in pharmaceuticals, agrochemicals, and other industrial applications . It has potential applications in a variety of scientific fields.


Synthesis Analysis

The synthesis of “Butyl piperazine-1-carboxylate” involves several steps. For instance, 1-Boc-piperazine can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine .


Molecular Structure Analysis

The molecular structure of “Butyl piperazine-1-carboxylate” has been studied in several researches . For example, research by Mamat et al. (2012) revealed the crystal and molecular structure of a tert-butyl piperazine-carboxylate.


Chemical Reactions Analysis

“Butyl piperazine-1-carboxylate” undergoes various chemical reactions. For instance, 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . It is also used in the synthesis of indazole DNA gyrase inhibitors .


Physical And Chemical Properties Analysis

“Butyl piperazine-1-carboxylate” is a colorless to brown-yellow liquid . Its molecular weight is 186.25 . The IUPAC name is butyl 1-piperazinecarboxylate .

Scientific Research Applications

Kinase Inhibitors

Butyl piperazine-1-carboxylate: is utilized in the synthesis of kinase inhibitors. These molecules play a crucial role in signal transduction pathways and are targets for cancer therapy due to their involvement in cell growth and proliferation. The piperazine moiety serves as a linker or a structural scaffold that can enhance the pharmacokinetic properties of the kinase inhibitors .

Receptor Modulators

This compound is also integral in creating receptor modulators. Receptor modulators can either inhibit or stimulate receptors in the body, affecting various physiological processes. The flexibility and reactivity of the piperazine ring make it an excellent candidate for developing new modulators with potential therapeutic applications .

Synthetic Methodologies

In process chemistry, Butyl piperazine-1-carboxylate is a key intermediate. It’s involved in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination. These methods are essential for constructing complex molecules, particularly in the pharmaceutical industry .

Antibacterial and Antifungal Agents

Research indicates that derivatives of Butyl piperazine-1-carboxylate exhibit antibacterial and antifungal activities. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms contribute to its interaction with biological macromolecules, enhancing its bioactivity .

Drug Discovery and Design

The compound’s modifiability and solubility make it a valuable building block in drug discovery. It’s used to create a variety of bioactive molecules, including amides, sulphonamides, and imidazolinones, which have shown a wide spectrum of biological activities .

Physicochemical Property Optimization

Lastly, Butyl piperazine-1-carboxylate is used to adjust the physicochemical properties of molecules. Its incorporation into drug molecules can improve solubility, stability, and overall drug-like properties, making it a versatile tool in medicinal chemistry .

Mechanism of Action

Target of Action

Butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a compound useful in organic synthesis . It is an N-Boc protected piperazine It has been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .

Mode of Action

The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a powerful method for forming carbon-nitrogen bonds, which are key in many biological molecules.

Biochemical Pathways

It is known that the compound can be used to synthesize monosubstituted piperazine intermediates . These intermediates can then be incorporated into various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final molecule synthesized.

Pharmacokinetics

The compound’s basic center has been associated with poor oral bioavailability

Result of Action

The molecular and cellular effects of Butyl piperazine-1-carboxylate’s action would depend on the specific bioactive molecule that it is incorporated into. For example, when used to synthesize trazodone, a commonly used antidepressant, the resulting molecule can have significant effects on serotonin levels in the brain .

Action Environment

It is known that the compound can undergo degradation with oh radicals , suggesting that it may be sensitive to certain environmental conditions

Safety and Hazards

“Butyl piperazine-1-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Future Directions

“Butyl piperazine-1-carboxylate” has potential applications in various fields. For instance, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It also plays a role in the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

properties

IUPAC Name

butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILAQOYFPLQIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620873
Record name Butyl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl piperazine-1-carboxylate

CAS RN

50606-32-1
Record name 1-Piperazinecarboxylic acid, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50606-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 18.0 g piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester in 70 ml dichloromethane were added 23 ml TFA. After stirring for 12 h the solution was concentrated and the residue codistilled with toluene twice. Yield: 18.5 g.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tert-Butyl piperazine-1-carboxylate in organic synthesis, and can you give an example?

A1: tert-Butyl piperazine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for constructing molecules with piperazine moieties. Its utility stems from the tert-butyloxycarbonyl (BOC) group acting as a protecting group for one of the piperazine nitrogens. This allows for selective reactions at the unprotected nitrogen. A specific example is its application in synthesizing Fluphenazine hydrochloride []. In this process, tert-Butyl piperazine-1-carboxylate reacts with 1-bromo-3-chloropropane, followed by subsequent reactions to introduce the remaining Fluphenazine structural components. Afterward, the BOC protecting group is removed, yielding the final compound.

Q2: How is tert-Butyl piperazine-1-carboxylate utilized in the development of new pesticides?

A3: Researchers utilize tert-Butyl piperazine-1-carboxylate as a starting point to synthesize diverse N-substituted piperazine derivatives, which are then evaluated for their potential as acaricides []. This "intermediate derivatization method" allows for the systematic alteration of the piperazine structure, leading to the discovery of novel compounds with improved activity. One such derivative, compound 12 in the study, exhibited significant acaricidal activity against Tetranychus cinnabarinus (carmine spider mite), surpassing even commercial controls like spirodiclofen and pyridaben in greenhouse tests. This example demonstrates the value of tert-Butyl piperazine-1-carboxylate as a platform for discovering new pesticides.

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